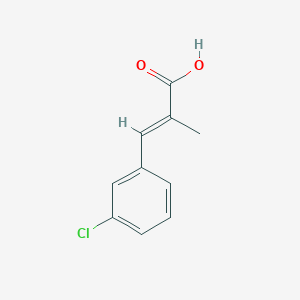

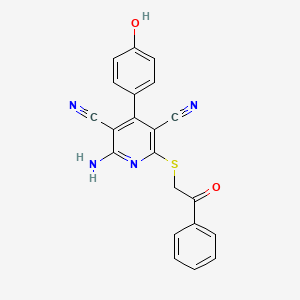

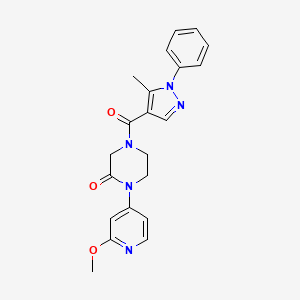

![molecular formula C19H20N2O2 B2920374 3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-60-7](/img/structure/B2920374.png)

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Drug Discovery

The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for a significant exploration of pharmacophore space due to its sp³-hybridization and contributes to the stereochemistry of the molecule . This feature is particularly useful in the design of new drugs with diverse biological profiles.

Antitumor Agents

Compounds featuring the pyrrolidine-2-one scaffold, similar to the one present in this benzamide derivative, have been recurrent in the development of antitumor agents. The structural motif is associated with novel derivatives that show promise in cancer treatment .

Enzyme Inhibition

The pyrrolidine moiety is known to play a role in the inhibition of certain enzymes. For example, derivatives of pyrrolidine have been studied for their potential as inhibitors of the tumor necrosis factor α-converting enzyme, which could have therapeutic implications for diseases like rheumatoid arthritis .

Stereoselective Binding

Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers of compounds can lead to varied biological profiles. This is because the spatial orientation of substituents can affect the binding mode to enantioselective proteins, which is crucial for the development of drugs with specific target selectivity .

Pharmacokinetic Modulation

The introduction of heteroatomic fragments, such as the pyrrolidine ring, into drug molecules is a strategic choice to modify physicochemical parameters. This can lead to improved absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates .

Structural Diversity in Drug Design

The non-planarity of the pyrrolidine ring, due to a phenomenon called “pseudorotation,” increases the three-dimensional coverage of the molecule. This structural diversity is advantageous in drug design, allowing medicinal chemists to generate a wider array of structurally unique and potentially more effective drug candidates .

Synthetic Strategies

The compound’s structure allows for various synthetic strategies, either through ring construction from different cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings. These methods are essential for the efficient synthesis of new compounds with desired biological activities .

特性

IUPAC Name |

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-8-9-15(11-14(13)2)19(23)20-16-5-3-6-17(12-16)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALIHAQMEWUHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

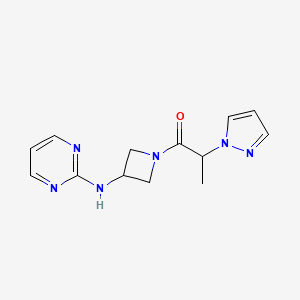

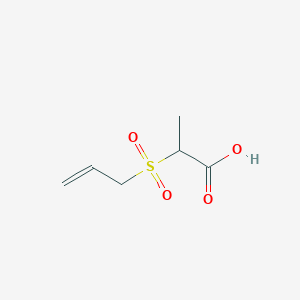

![N-(4-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2920291.png)

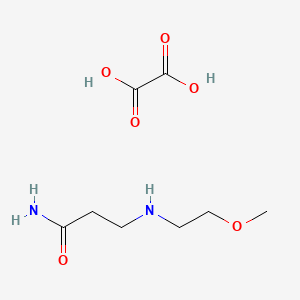

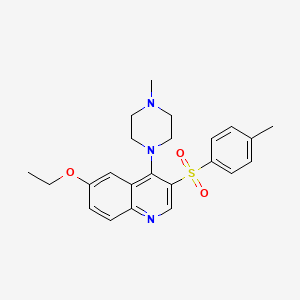

![(E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2920294.png)

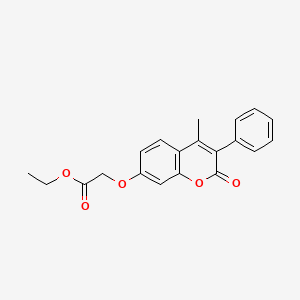

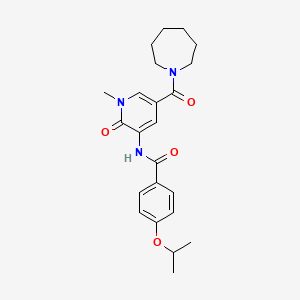

![7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920298.png)

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)